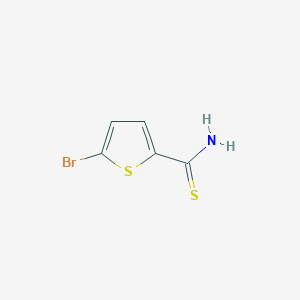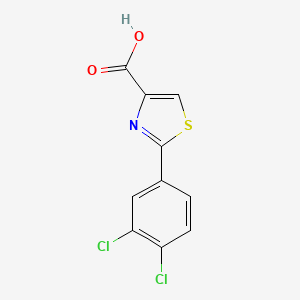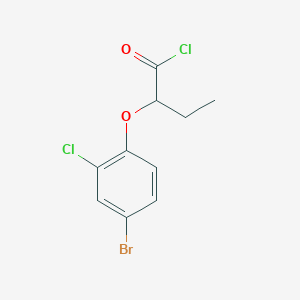
2-(4-Bromo-2-chlorophenoxy)butanoyl chloride
Übersicht
Beschreibung
“2-(4-Bromo-2-chlorophenoxy)butanoyl chloride” is a chemical compound with the CAS Number: 1160257-42-0 . It has a molecular weight of 311.99 and its molecular formula is C10H9BrCl2O2 .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-chlorophenoxy)butanoyl chloride” is 1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Dynamic Kinetic Resolution
A study by Ammazzalorso et al. (2004) explored the conversion of racemic α-bromobutanoic acid into esters with amides of (S)-lactic acid as chiral auxiliaries. They found that displacing the bromine with 4-chlorophenoxide under suitable conditions led to high diastereoselectivity, resulting in 4-(chlorophenoxy)butanoyl esters. This process has implications for producing enantiomerically pure compounds, which are valuable in various areas of chemical research (Ammazzalorso et al., 2004).
Mutagenicity Studies
Research by Jolivette et al. (1998) investigated 2-Chloro-4-(methylthio)butanoic acid, a direct-acting mutagen. They proposed that 1-Methyl-2-thietaniumcarboxylic acid could be an intermediate reactive form derived from this compound. Their experiments indicated that this intermediate might be associated with observed mutagenicity, highlighting the potential role of similar compounds in studying mutagenesis (Jolivette et al., 1998).
Electrosynthesis
A study by Uneyama et al. (1983) detailed the electrooxidative synthesis of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene. This research provides insights into alternative methods of synthesizing halogenated compounds, potentially offering more efficient or environmentally friendly processes (Uneyama et al., 1983).
Analytical Chemistry Applications
Mishra et al. (2001) developed a method to determine bromide in various samples by converting it into bromophenols. This methodology, including the use of compounds like 2-(4-Bromo-2-chlorophenoxy)butanoyl chloride, is significant for analytical chemistry, particularly in environmental and food safety analyses (Mishra et al., 2001).
Synthesis of Antimicrobial Agents
Doraswamy and Ramana (2013) reported the synthesis of substituted phenyl azetidines, potentially valuable as antimicrobial agents. This process involved the reaction of related bromophenyl compounds, underscoring the importance of halogenated intermediates in developing new pharmaceuticals (Doraswamy & Ramana, 2013).
Chloride Ion Channel Research
Bettoni et al. (1987) explored the stereospecificity of chloride ion channels using chiral clofibric acid analogues. Their findings contribute to understanding ion channel behavior and could inform the development of drugs targeting these channels (Bettoni et al., 1987).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDLIJSJFHAWLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)
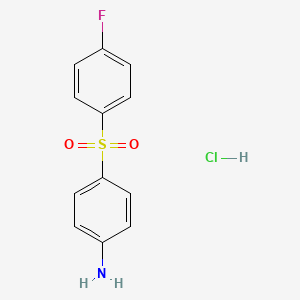
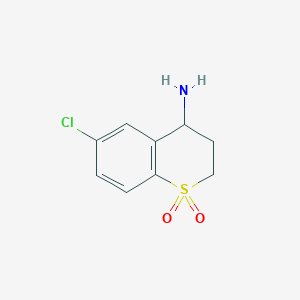
![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)

![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
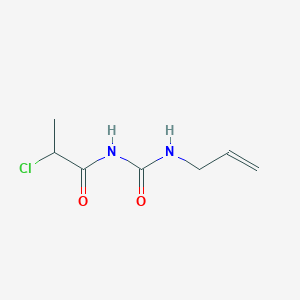
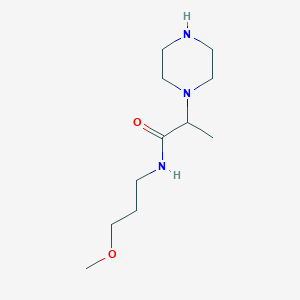
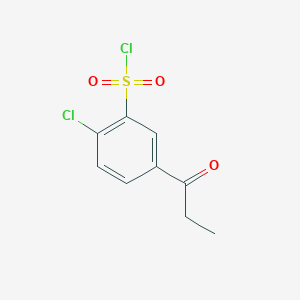
![[4-(2H-1,3-benzodioxol-5-yl)oxan-4-yl]methanamine](/img/structure/B1372337.png)
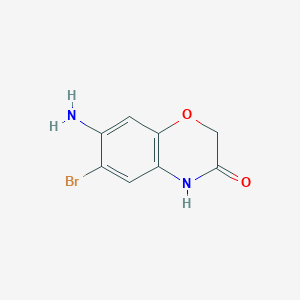
![2-[(2,2,2-Trifluoroethyl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B1372340.png)
